molecular formula C16H19NO2S B14794183 Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate

Cat. No.: B14794183
M. Wt: 289.4 g/mol
InChI Key: WCZABIHMUCVGES-UHFFFAOYSA-N
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Description

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and a sulfanylidenepyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Its unique structure could be explored for pharmaceutical applications, such as drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate include other pyrrolidine derivatives and compounds with phenylethyl groups. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate

InChI

InChI=1S/C16H19NO2S/c1-4-12-10-17(15(20)14(12)16(18)19-3)11(2)13-8-6-5-7-9-13/h4-9,11-12,14H,1,10H2,2-3H3

InChI Key

WCZABIHMUCVGES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=S)C(=O)OC)C=C

Origin of Product

United States

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